1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione belongs to the xanthine-derived purine-dione family, characterized by a bicyclic purine core with modifications at positions 1, 3, 7, and 8. Key structural features include:
- Position 3 and 7: Methyl groups, common in xanthine derivatives like caffeine and theophylline, which influence metabolic stability and solubility .
- Position 8: A 4-methylpiperidin-1-yl substituent, distinguishing it from other analogs. Piperidine/piperazine derivatives at this position are critical for modulating biological activity, such as enzyme inhibition or receptor binding .
This compound shares structural similarities with pharmaceuticals like linagliptin (a DPP-4 inhibitor), which also features a purine-dione scaffold but differs in substituents at positions 1, 7, and 8 .
Properties
IUPAC Name |
1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-9-11-24(12-10-14)19-21-17-16(22(19)2)18(26)25(20(27)23(17)3)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSQIYRUGDUSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo alkylation, acylation, and cyclization reactions to form the final product. Common reagents include alkyl halides, acyl chlorides, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of purine-dione derivatives are highly sensitive to substituent variations. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Purine-Dione Derivatives
Key Findings :
Position 8 Modifications :
- Piperidine/Piperazine Derivatives : The 4-methylpiperidin-1-yl group in the target compound may confer selective enzyme inhibition (e.g., aldehyde dehydrogenase (ALDH)) compared to pyridinyloxy or trifluoropropyl groups, which alter CNS activity .
- Electron-Withdrawing Groups : Trifluoropropyl (3-29A) or chloropyridinyloxy (3m) substituents enhance metabolic stability and selectivity for peripheral targets .
Position 7 Substitutions: Benzyl vs.
Biological Activity: Analogs with 8-piperidinyl/piperazinyl groups (e.g., compounds from ) show promise in targeting enzymes like ALDH or HSP90, whereas pyridinyloxy derivatives (e.g., 3j) are explored for analgesia . Linagliptin’s 3-aminopiperidinyl group at position 8 is critical for DPP-4 binding, highlighting the role of nitrogen positioning in receptor interaction .
Synthetic Yields :
- Piperidine-linked derivatives (e.g., compound 34 in ) are synthesized in moderate yields (45–75%), while trifluoropropyl analogs (3-29A) achieve lower yields (~49%) due to steric challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
